

A Comprehensive Technical Guide to 4-Vinylguaiacol: Physicochemical Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxy-4-vinylphenol*

Cat. No.: B3423779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylguaiacol (4-VG), systematically named **2-methoxy-4-vinylphenol**, is a phenolic compound of significant interest across various scientific disciplines, including food science, polymer chemistry, and pharmacology. It is a key aroma compound found in numerous foods and beverages, such as beer, coffee, and roasted peanuts, imparting a characteristic spicy, clove-like aroma.^{[1][2]} Beyond its sensory attributes, 4-vinylguaiacol is recognized for its diverse biological activities and its potential as a bio-based monomer for polymer synthesis. This technical guide provides an in-depth overview of the physical and chemical characteristics of 4-vinylguaiacol, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological signaling pathways.

Physicochemical Characteristics

4-Vinylguaiacol is a colorless to pale straw-colored oily liquid at room temperature.^{[1][3]} Its core structure consists of a guaiacol moiety with a vinyl group substituent at the para-position relative to the hydroxyl group. This structure confers its characteristic reactivity and aromatic properties.

Table 1: Physical and Chemical Properties of 4-Vinylguaiacol

Property	Value	References
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [4] [5]
Molecular Weight	150.17 g/mol	[3] [6]
CAS Number	7786-61-0	[4] [7] [8]
Appearance	Colorless to pale yellow oily liquid	[1] [3]
Odor	Powerful, spicy, clove-like, roasted peanut	[1] [3]
Boiling Point	224 °C at 760 mmHg	[4] [6] [8]
100 °C at 5.00 mmHg	[9]	
Melting Point	9-10 °C	[8]
25-29 °C	[2] [6]	
Density	1.090-1.096 g/mL	[3]
1.11 g/mL at 25 °C	[6]	
Refractive Index	1.534-1.538	[3]
1.582	[6]	
Flash Point	> 230 °F (> 110 °C)	[6] [9]
Solubility	Insoluble in water; soluble in oils and ethanol.	[2] [3]
Stability	Stable under normal conditions. Aromatic compounds may color over time or in an alkaline medium.	[4] [10]
Reactivity	Avoid strong oxidizing agents, strong acids, and strong alkalis.	[2]

Table 2: Spectroscopic Data for 4-Vinylguaiacol

Spectroscopic Technique	Key Data	References
¹ H NMR	δ 3.91 (s, 3H, -OCH ₃), 5.12 (d, 1H), 5.58 (d, 1H), 5.61 (s, 1H, -OH), 6.63 (dd, 1H), 6.88 (m, 3H, Ar-H)	[11]
Mass Spectrometry (GC-MS)	m/z 150 (M+), 135, 107	[3] [8]
Infrared (IR) Spectroscopy	Data available in the NIST WebBook.	[12]
UV Absorption	λ_{max} at 212, 266 nm	

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of 4-vinylguaiacol, providing a practical guide for laboratory applications.

Synthesis of 4-Vinylguaiacol

4-Vinylguaiacol can be synthesized through both chemical and biotechnological routes.

This method involves the conversion of the aldehyde group of vanillin to a vinyl group.

Protocol:

- Preparation of the Phosphonium Salt:
 - In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as toluene.
 - Add an equimolar amount of a methyl halide (e.g., methyl iodide) to the solution.
 - Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.
 - Filter the precipitate, wash with a non-polar solvent like hexane, and dry under vacuum.

- Formation of the Ylide:
 - Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath.
 - Slowly add a strong base, such as n-butyllithium or sodium hydride, to the suspension while stirring. The formation of the ylide is often indicated by a color change.
- Wittig Reaction:
 - Dissolve vanillin in the same anhydrous solvent and add it dropwise to the ylide solution at low temperature.
 - Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Extract the product with an organic solvent like diethyl ether or ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[\[3\]](#)

This environmentally friendly method utilizes microorganisms or their enzymes to decarboxylate ferulic acid.

Protocol using *Volvariella volvacea*:[\[2\]](#)

- Fungal Culture Preparation:

- Grow the mycelium of *Volvariella volvacea* on potato dextrose agar (PDA) plates at ambient temperature for 7 days.
- Inoculate a basal medium in flasks with mycelial discs.
- Incubate at 30°C with shaking (200 rpm) for 48 hours.
- Bioconversion:
 - Add ferulic acid to the fungal culture to a final concentration of 1 mM.
 - Continue incubation at 30°C and 200 rpm.
 - Collect samples periodically over 120 hours.
- Sample Preparation for Analysis:
 - Filter the fermented broth through Whatman No. 1 filter paper.
 - Dilute the filtrate with an equal volume of HPLC-grade methanol.
 - Filter the sample through a 0.2 µm membrane filter before HPLC analysis.

Purification of 4-Vinylguaiacol

Protocol:[3]

- Column Preparation:
 - Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
- Sample Loading:
 - Dissolve the crude 4-vinylguaiacol in a minimal amount of the eluent.
 - Carefully load the sample onto the top of the silica gel bed.
- Elution:

- Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate).
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing pure 4-vinylguaiacol.
- Solvent Removal:
 - Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 4-vinylguaiacol.

For solid 4-vinylguaiacol (at lower temperatures), recrystallization can be an effective purification method.

Protocol:

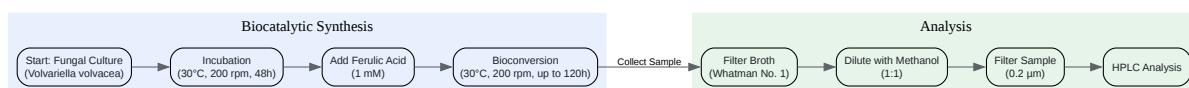
- Solvent Selection:
 - Test the solubility of 4-vinylguaiacol in various solvents at room temperature and at their boiling points to find a suitable solvent in which it is soluble when hot but sparingly soluble when cold.
- Dissolution:
 - Dissolve the impure 4-vinylguaiacol in a minimal amount of the hot solvent.
- Crystallization:
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Isolation:
 - Collect the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of the cold solvent.
 - Dry the crystals to remove any residual solvent.

Analytical Methods

Accurate quantification of 4-vinylguaiacol is crucial for quality control and research purposes.

Protocol for Analysis in Fermented Beverages:

- HPLC System: LC-10AT HPLC system with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: Isocratic elution with methanol/ultrapure water/phosphoric acid (400/590/10, v/v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
- Injection Volume: 20 μ L.
- Sample Preparation: Filter the sample through a 0.45 μ m membrane filter.


Protocol for Analysis in Beer:

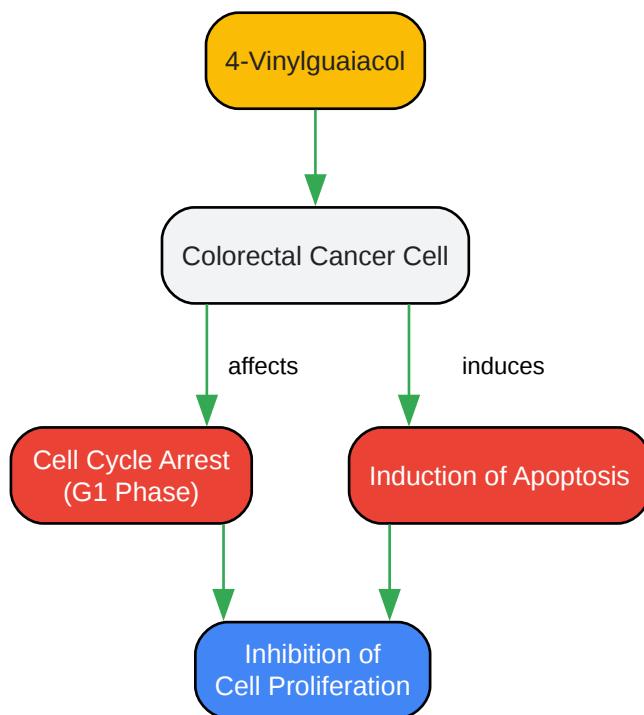
- Extraction:
 - Extract the beer sample with Freon 11.
 - Evaporate the solvent to concentrate the extract.
- Derivatization:
 - Dissolve the residue in benzene.
 - Add triethylamine and heptafluorobutyric anhydride (HFBA) to form the heptafluorobutyrate derivative.
- GC-MS Analysis:
 - GC System: Varian-3700 gas chromatograph with a 63Ni electron-capture detector.

- Column: 3.6 m x 2 mm glass column packed with 5% SE-30 on Chromosorb W (HP) mesh 80/100.
- Temperatures:
 - Injector: 200°C
 - Detector: 250°C
 - Oven: 8 min at 100°C, then ramp to 140°C at 10°C/min, hold for 12 min.
- Carrier Gas: Nitrogen at 30 mL/min.

Mandatory Visualizations

Experimental Workflow: Biocatalytic Synthesis and Analysis of 4-Vinylguaiacol

[Click to download full resolution via product page](#)

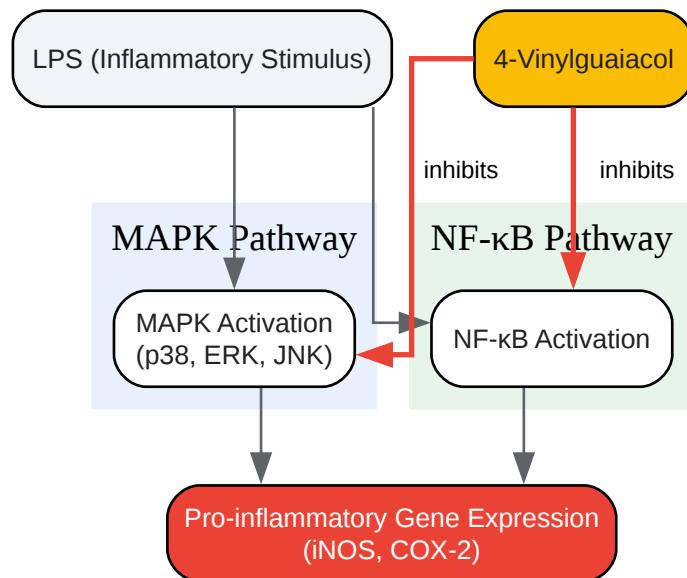

Caption: Workflow for the bioproduction and analysis of 4-vinylguaiacol.

Biological Activities and Signaling Pathways

4-Vinylguaiacol, a metabolite of ferulic acid, has demonstrated significant biological activities, particularly in the context of cancer and inflammation.^[6]

Anticancer Effects: Apoptosis and Cell Cycle Arrest

Studies have shown that 4-vinylguaiacol exhibits potent antiproliferative effects against human colorectal cancer cells, including chemo-resistant cell lines.^{[4][7]} Its anticancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.^[4]



[Click to download full resolution via product page](#)

Caption: 4-Vinylguaiacol's anticancer mechanism.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Signaling

4-Vinylguaiacol has been shown to possess anti-inflammatory properties by suppressing key signaling pathways involved in the inflammatory response. It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are crucial regulators of pro-inflammatory gene expression.

[Click to download full resolution via product page](#)

Caption: 4-Vinylguaiacol's anti-inflammatory signaling.

Conclusion

4-Vinylguaiacol is a multifaceted compound with important implications in both industrial and biomedical research. Its well-defined physicochemical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for its application. The elucidation of its biological activities, particularly its anticancer and anti-inflammatory effects through the modulation of key signaling pathways, opens promising avenues for future drug development and therapeutic strategies. This guide serves as a comprehensive resource for professionals seeking to explore the scientific and practical aspects of 4-vinylguaiacol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108640822B - Preparation method of 4-vinyl guaiacol and 4-vinyl guaiacol - Google Patents [patents.google.com]

- 2. thaiscience.info [thaiscience.info]
- 3. mdpi.com [mdpi.com]
- 4. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PI3K/AKT targeting anti-angiogenic activities of 4-vinylphenol, a new therapeutic potential of a well-known styrene metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Vinylguaiacol, an Active Metabolite of Ferulic Acid by Enteric Microbiota and Probiotics, Possesses Significant Activities against Drug-Resistant Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Vinylguaiacol: Physicochemical Properties, Synthesis, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3423779#physical-and-chemical-characteristics-of-4-vinylguaiacol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com